molecular formula C6H2BrF2NO2 B6212866 5-bromo-2,3-difluoropyridine-4-carboxylic acid CAS No. 2758001-32-8

5-bromo-2,3-difluoropyridine-4-carboxylic acid

Cat. No.: B6212866
CAS No.: 2758001-32-8
M. Wt: 238
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Description

5-bromo-2,3-difluoropyridine-4-carboxylic acid is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a precursor compound such as 4-chloro-3-fluoropyridine is reacted with potassium fluoride (KF) to introduce the fluorine atoms . The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is then purified through crystallization, filtration, and drying processes .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3-difluoropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.

    Bromination: N-bromosuccinimide (NBS) in an organic solvent.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-2,3-difluoropyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2,3-difluoropyridine-4-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2,3-difluoropyridine-4-carboxylic acid is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring. This arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various applications .

Properties

CAS No.

2758001-32-8

Molecular Formula

C6H2BrF2NO2

Molecular Weight

238

Purity

95

Origin of Product

United States

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